molecular formula C11H15ClO B1202545 1-Adamantanecarbonyl chloride CAS No. 2094-72-6

1-Adamantanecarbonyl chloride

Cat. No.: B1202545
CAS No.: 2094-72-6
M. Wt: 198.69 g/mol
InChI Key: MIBQYWIOHFTKHD-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline solid with a melting point of 49-51°C and a boiling point of 135-136°C at 10 mmHg . This compound is known for its unique adamantane structure, which imparts significant stability and rigidity.

Mechanism of Action

Target of Action

1-Adamantanecarbonyl chloride is a versatile reagent in organic synthesis. It primarily targets functionally substituted alcohols, phenols, amines, thiols, and ketone oximes . These targets play a crucial role in the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters .

Mode of Action

The compound interacts with its targets through a reaction process. When this compound reacts with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes, it forms hitherto unknown 1-adamantanecarboxylic acid esters, amides, and thio esters . This interaction results in the formation of new compounds, expanding the range of adamantane derivatives.

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of new adamantane derivatives. The compound serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . This process forms part of the broader adamantane synthesis pathway, contributing to the production of a variety of adamantane derivatives.

Result of Action

The result of this compound’s action is the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters . These new compounds can exhibit a range of molecular and cellular effects, depending on their specific structures and functional groups. For instance, some adamantane derivatives are known to exhibit anti-viral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anaesthetic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored away from oxidizing agents, moisture, bases, and active metals to prevent hazardous decomposition into carbon monoxide, carbon dioxide, and hydrogen chloride . Moreover, the compound’s reactions should be carried out in a controlled environment to ensure safety and efficacy .

Biochemical Analysis

Biochemical Properties

1-Adamantanecarbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA. It reacts with triethylammonium isopropylphosphite to form mixed anhydride, an efficient capping reagent for hydrogen-phosphonate DNA synthesis . This compound also serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on these biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, adamantane derivatives, including this compound, exhibit antiviral, neurotropic, and local anesthetic activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The reactive carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and nucleic acids. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . For example, the compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 1-Adamantanecarboxylic acid . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antiviral and neuroprotective activities . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . For example, it can accumulate in the brain, where it exerts its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism .

Preparation Methods

1-Adamantanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

1-Adamantanecarbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, bases like pyridine, and solvents such as dichloromethane and benzene. The major products formed depend on the specific reactants and conditions used.

Scientific Research Applications

1-Adamantanecarbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Adamantanecarbonyl chloride can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

IUPAC Name

adamantane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175108
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-72-6
Record name 1-Adamantanecarbonyl chloride
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
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Record name 1-Adamantanecarbonyl chloride
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Record name 1-Adamantanecarbonyl chloride
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 1-adamantanecarboxylic acid (0.27 g, 1.5 mmol) in 5 mL of thionyl chloride was warmed to reflux and stirred for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with 5 mL of toluene and concentrated under reduced pressure three times to afford the title compound, which was used without additional purification or characterization.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene; 1.53 g, 10 mmol) was added to a suspension of PMEA (1.365 g, 5 mmol) in DMF (25 mL). Adamantoyl oxymethyl chloride (5.72 g, 25 mmol) in DMF (25 mL) was added to the reaction mixture which was then stirred for four days at room temperature and the volatiles were removed under vacuum. The crude product obtained after removal of the solvent was loaded onto a silica gel column and washed with 3% MeOH/CH2Cl2 to remove nonpolar impurities. 1 g (30%) of bis(adamantoyl oxymethyl)PMEA ester was eluted in 8% MeOH/CH2 Cl2. Adamantoyl oxymethyl chloride was obtained by conversion of 1-adamantanecarbonyl chloride (Aldrich No. 11,772-2) with (CH2 O)n /ZnCl2 and has been described (Bodor, et al J Med Chem (1980) 23 :474-480).
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.365 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Adamantoyl oxymethyl chloride
Quantity
5.72 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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